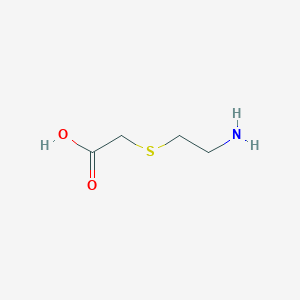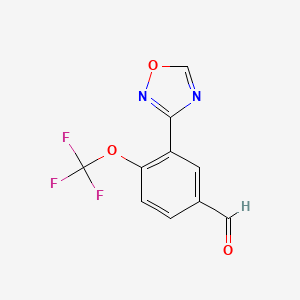
3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a trifluoromethoxy group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethoxy group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products Formed
Oxidation: Formation of 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The oxadiazole ring can contribute to the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
3-(1,2,4-Oxadiazol-3-yl)-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-(1,2,4-Oxadiazol-3-yl)-4-chlorobenzaldehyde: Similar structure but with a chloro group instead of a trifluoromethoxy group.
3-(1,2,4-Oxadiazol-3-yl)-4-nitrobenzaldehyde: Similar structure but with a nitro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound in the development of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C10H5F3N2O3 |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
3-(1,2,4-oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)18-8-2-1-6(4-16)3-7(8)9-14-5-17-15-9/h1-5H |
InChI Key |
GUBLBPHIHOQQFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C2=NOC=N2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


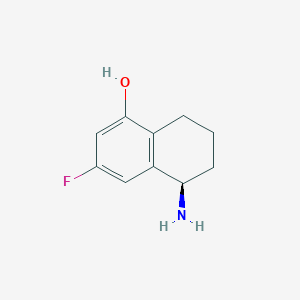
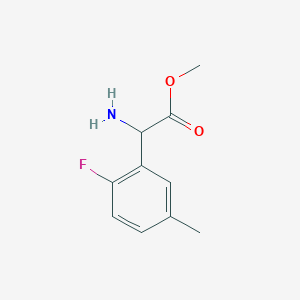
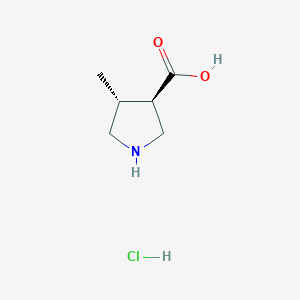
![methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B12977221.png)

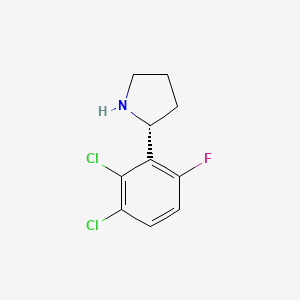
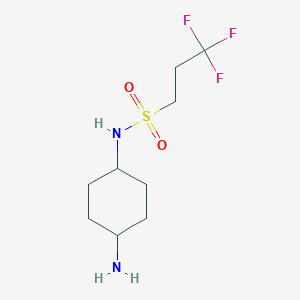
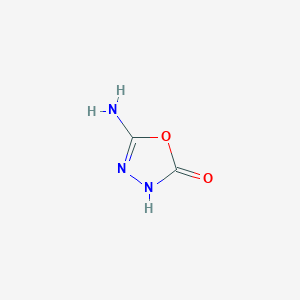
![3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole](/img/structure/B12977246.png)
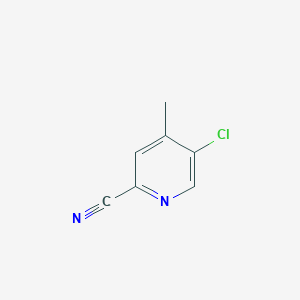
![1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12977252.png)
![Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12977277.png)

